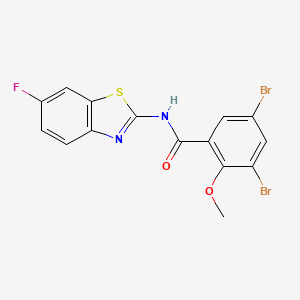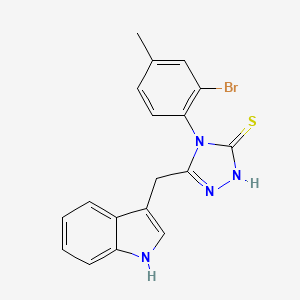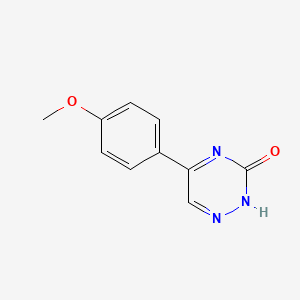![molecular formula C22H22N4O4 B3744895 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3744895.png)
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide
Vue d'ensemble
Description
“N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide” is a chemical compound that belongs to the class of pyrazoloquinolines. Pyrazoloquinolines are a type of nitrogen-containing heterocycles, which are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrazoloquinolines can be achieved through various methods. One common method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst. This method involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of “N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide” would consist of a pyrazole and quinoline fragment, which can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involving pyrazoloquinolines can be accelerated by certain compounds. For instance, a mixture of FeCl3 and polyvinyl pyrrolidine (PVP) was used to accelerate the addition of certain compounds to the double bond of others; then, an intramolecular cyclization allows the formation of products .Applications De Recherche Scientifique
- Evidence : Studies have demonstrated the inhibitory activity of related compounds against cancer cell lines .
Anticancer Properties
Anti-inflammatory Activity
Antioxidant Effects
Kinase Inhibition
Mécanisme D'action
The mechanism of action of pyrazoloquinolines can vary depending on their specific structure and the biological system they interact with. Some pyrazoloquinolines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Orientations Futures
Propriétés
IUPAC Name |
N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-12-6-7-13-9-15-20(25-26(2)21(15)23-16(13)8-12)24-22(27)14-10-17(28-3)19(30-5)18(11-14)29-4/h6-11H,1-5H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKOTQXKMGKIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B3744817.png)

![4-({4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B3744842.png)
![N-[4-({[(3,5-dichloro-4-methoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3744850.png)

![5-bromo-2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B3744865.png)

![6-ethyl-8-(4-hydroxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3744877.png)
![3,6-dichloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B3744879.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B3744897.png)

![N-{3-[(4-fluorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3744908.png)
![3-{[benzyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B3744912.png)